

Prosetin's Neuroprotective Efficacy in ALS Models: A Comparative Analysis

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Compound of Interest

Compound Name: *Prosetin*

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A comprehensive review of preclinical data highlights the potential of **Prosetin**, a novel brain-penetrant MAP4K inhibitor, in mitigating neurodegeneration in various models of Amyotrophic Lateral Sclerosis (ALS). This guide offers a comparative analysis of **Prosetin** against other neuroprotective compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Prosetin, developed by ProJenX, has emerged as a promising therapeutic candidate for ALS. Its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), a key player in the cellular stress pathways implicated in motor neuron death.^{[1][2]} By blocking MAP4K, **Prosetin** has been shown to rescue motor neurons from endoplasmic reticulum (ER) stress, a common pathological feature across different forms of ALS.^{[1][2]} Preclinical studies have demonstrated **Prosetin**'s ability to cross the blood-brain barrier and exert its neuroprotective effects in both cellular and animal models of the disease.^[3] Currently, **Prosetin** is being evaluated in a Phase 1 clinical trial (PRO-101) to assess its safety, tolerability, and biomarker engagement in humans.^{[4][5][6]}

Comparative Efficacy in Preclinical ALS Models

To contextualize the potential of **Prosetin**, this guide compares its preclinical performance with that of Fisetin, a naturally occurring flavonoid, and other compounds investigated in the widely used SOD1-G93A mouse model of ALS. This transgenic model expresses a mutant form of the

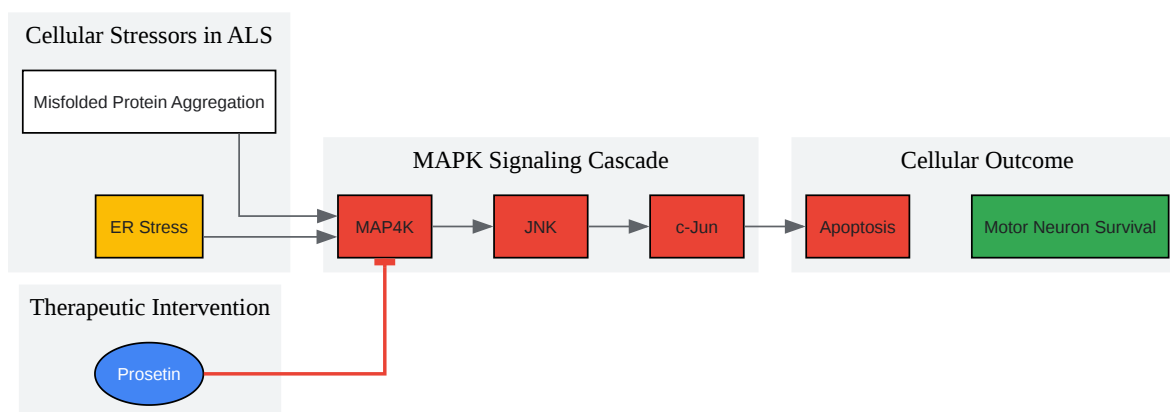
human superoxide dismutase 1 (SOD1) gene, leading to progressive motor neuron degeneration and paralysis, thus recapitulating key aspects of familial ALS.[7][8][9]

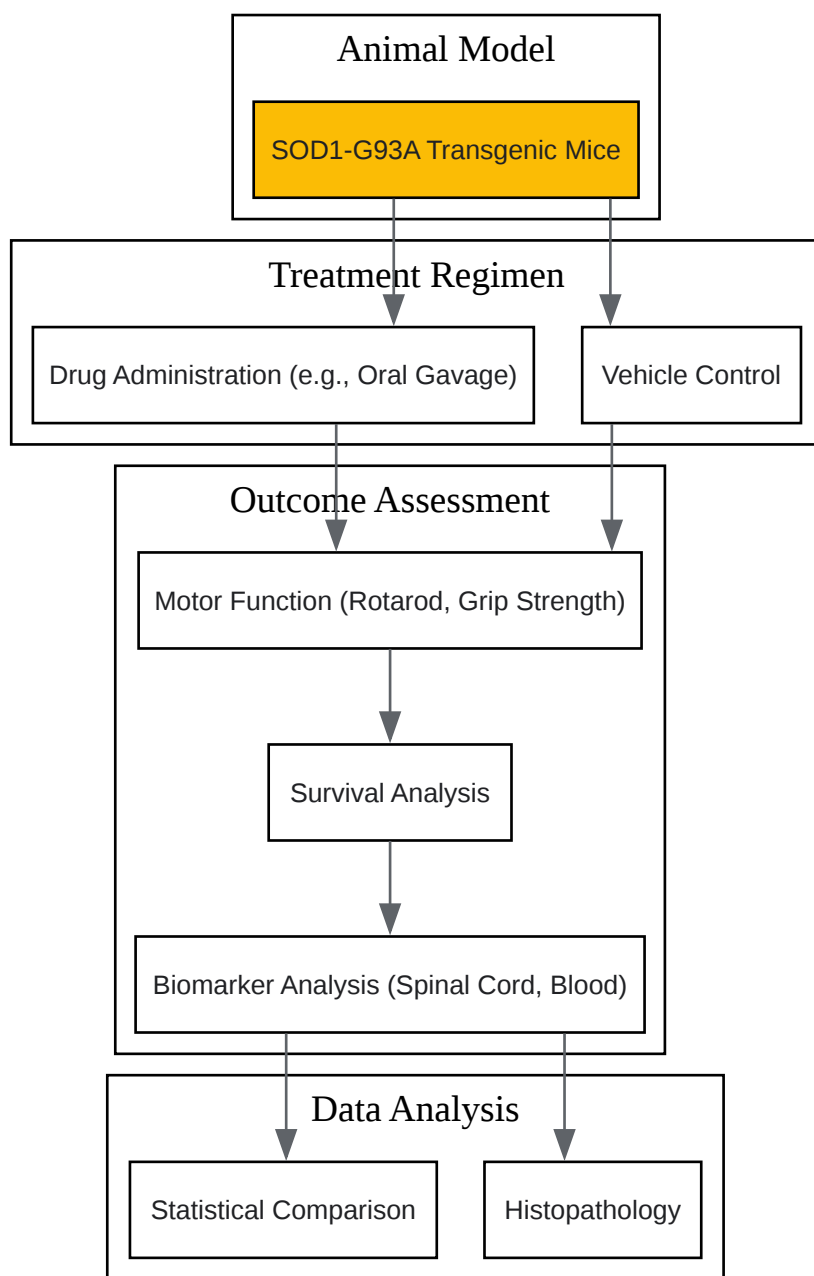
Compound	Model	Key Efficacy Data	Reference
Prosetin (MAP4K Inhibitor)	SOD1-G93A Mice	A structural analog MAP4K inhibitor (PF6260933) extended median survival from 129 to 139 days.	[6][10]
Patient-derived Motor Neurons	Rescued motor neurons from ER stress-induced cell death.	[1][2]	
Fisetin	SOD1-G93A Mice	Oral administration of 9 mg/kg/day improved motor function.	[10]
Drosophila (hSOD1 G85R)	100 μ M in diet increased median lifespan from 40.75 to 50.15 days.	[11]	
Bexarotene	SOD1-G93A Mice	Delayed disease onset, prolonged survival, and reduced motor neuron loss. At day 95, treated mice had 12.9 motor neurons per spinal cord section compared to 8.6 in vehicle-treated mice.	[12]
Diallyl trisulfide (DATS)	SOD1-G93A Mice	Oral administration of 80 mg/kg/day at disease onset prolonged disease duration and extended lifespan by	[13]

approximately one
week.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.





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